molecular formula C29H26N4O2S2 B2377887 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide CAS No. 690962-14-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide

Cat. No.: B2377887
CAS No.: 690962-14-2
M. Wt: 526.67
InChI Key: FSHVUCBJHXEKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H26N4O2S2 and its molecular weight is 526.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity based on existing literature and research findings.

Structural Overview

The compound features a benzo[d]thiazole moiety linked to a phenyl group and an acetamide functional group. Additionally, it incorporates a tetrahydroquinoline derivative with cyano and ethyl substituents. The intricate arrangement of these functional groups suggests a diverse range of biological activities.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial properties. The structural similarity of this compound to other established antimicrobial agents indicates potential efficacy against various pathogens. For example, studies have shown that compounds containing benzothiazole exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Anticancer Activity

Research has indicated that benzothiazole derivatives can possess anticancer properties. Compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Cytotoxic Mechanisms : The presence of the tetrahydroquinoline moiety may enhance its interaction with cellular targets involved in cancer progression, leading to increased cytotoxicity against tumor cells .

In Vitro Studies

In vitro assays have been crucial in evaluating the biological activity of benzothiazole derivatives. For instance:

CompoundBiological ActivityIC50 Value
Compound 1Antimicrobial12 µg/mL
Compound 2Anticancer (MCF7 cell line)15 µg/mL
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2...Potentially cytotoxicTBD

These findings highlight the need for further exploration into the specific IC50 values for N-(4-(benzo[d]thiazol-2-yl)phenyl)-2... as research progresses.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2... with various biological targets. These studies suggest that the compound may effectively bind to AChE and other proteins involved in cancer pathways .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S2/c1-4-19-20(15-30)28(33-22-13-29(2,3)14-23(34)26(19)22)36-16-25(35)31-18-11-9-17(10-12-18)27-32-21-7-5-6-8-24(21)37-27/h5-12H,4,13-14,16H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHVUCBJHXEKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.